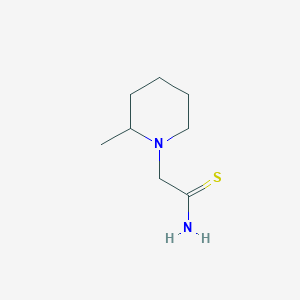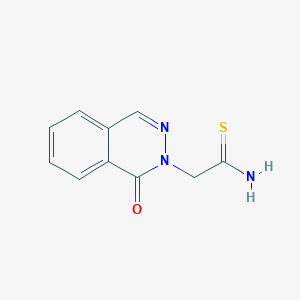
1-(4-methylcyclohexyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-methylcyclohexyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1016886-41-1 . It has a molecular weight of 196.34 and its IUPAC name is 1-(4-methylcyclohexyl)-4-piperidinamine . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H24N2/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14/h10-12H,2-9,13H2,1H3 . This indicates that the compound consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 196.34 .Scientific Research Applications
Catalytic Applications
Recent studies have highlighted the importance of piperidine and its derivatives in catalytic applications, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules. For instance, recyclable copper catalyst systems have been developed for C-N bond forming reactions between various amines and aryl halides or arylboronic acids, employing copper-mediated systems. This advancement is significant for organic synthesis, offering a sustainable and efficient pathway for creating bond connections essential in pharmaceuticals and agrochemicals (Kantam et al., 2013).
Medicinal Chemistry Applications
Piperidine derivatives play a critical role in the development of therapeutic agents, particularly as ligands for dopamine D2 receptors, which are targeted for the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity typically includes an aromatic moiety, a cyclic amine (piperidine), a central linker, and an aromatic/heteroaromatic lipophilic fragment. This highlights the versatility and importance of piperidine structures in designing drugs with potential therapeutic benefits (Jůza et al., 2022).
Anti-mycobacterial Activity
Piperidine and its analogues have been extensively researched for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the potential of piperidine derivatives in developing new anti-TB molecules, offering hope for more effective treatments against this devastating disease (Girase et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(4-methylcyclohexyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14/h10-12H,2-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVREEGMRWWGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



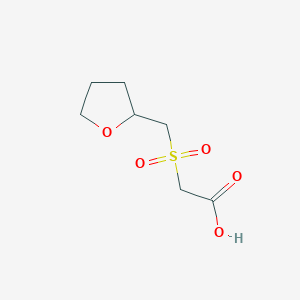
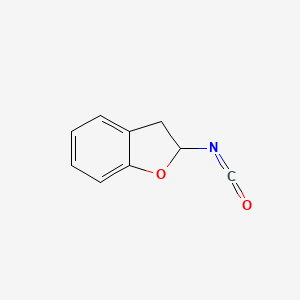

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
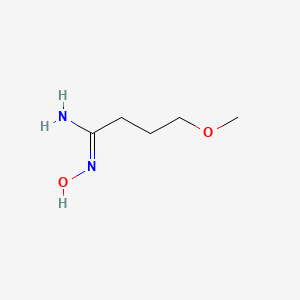
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)
![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
